(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chromene moiety, and a hexyl side chain. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a chromene derivative with a thiazolidinone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chromene moiety or the thiazolidinone ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazolidinone derivatives. Substitution reactions can result in a variety of substituted thiazolidinones or chromenes.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being studied for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, the compound’s chemical properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are advantageous in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- (5Z)-5-[(5-ethylfuran-2-yl)methylidene]-2-[[(S)-(4-fluorophenyl)-(2H-tetrazol-5-yl)methyl]amino]-1,3-thiazol-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a chromene moiety and a thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H23NO2S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23NO2S2/c1-3-4-5-8-11-21-19(22)18(25-20(21)24)13-16-12-15-9-6-7-10-17(15)23-14(16)2/h6-7,9-10,12-14H,3-5,8,11H2,1-2H3/b18-13- |
InChI Key |
QTAUDCQKLKEGPA-AQTBWJFISA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S |
Origin of Product |
United States |
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